1-Amino-3-methylpentan-3-ol
Overview
Description
1-Amino-3-methylpentan-3-ol is a chiral amino alcohol with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . This compound has gained significant attention in the scientific community due to its diverse biological activities and versatile applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with methyl acetate in a Grignard reaction using dried diethyl ether or tetrahydrofuran as a solvent . Another method includes the reaction of ethylmagnesium bromide with butanone under similar conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Chemical Reactions Analysis
1-Amino-3-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the alcohol group into a carbonyl group, forming ketones or aldehydes .
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically converts the carbonyl group back into an alcohol group .
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted amines or amides .
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Lithium aluminum hydride, sodium borohydride
- Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
- Oxidation: Ketones, aldehydes
- Reduction: Alcohols
- Substitution: Substituted amines, amides
Scientific Research Applications
1-Amino-3-methylpentan-3-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its unique structural properties .
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with analgesic and anti-inflammatory properties .
Industry: this compound is utilized in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of 1-Amino-3-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .
Comparison with Similar Compounds
1-Amino-3-methylpentan-3-ol can be compared with other similar compounds, such as:
1-Amino-2-methylpropan-2-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups. It exhibits different reactivity and biological activity compared to this compound .
2-Amino-3-methylbutan-2-ol: Another similar compound with a different arrangement of functional groups. It has distinct chemical properties and applications .
Uniqueness: this compound is unique due to its specific chiral center and the combination of amino and hydroxyl groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
1-amino-3-methylpentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(2,8)4-5-7/h8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGNXDJXTPZYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368876-34-9 | |
Record name | 1-amino-3-methylpentan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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